Tolnaftate

Overview

Description

Tolnaftate is a synthetic over-the-counter anti-fungal agent. It is used to treat fungal conditions such as jock itch, athlete’s foot, and ringworm . It is supplied as a cream, powder, spray, liquid, and liquid aerosol .

Synthesis Analysis

A stability-indicating High Performance Liquid Chromatography-Photo Diode Array (HPLC-PDA) method was developed and validated for the estimation of this compound in the presence of its forced degradation products .Molecular Structure Analysis

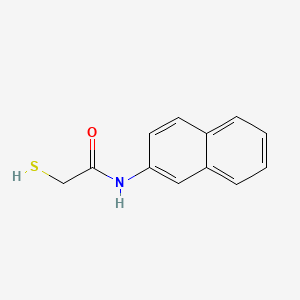

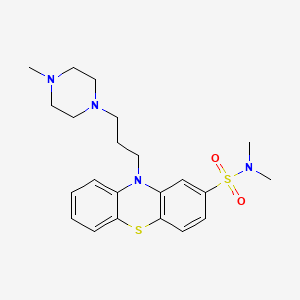

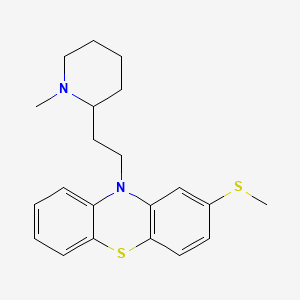

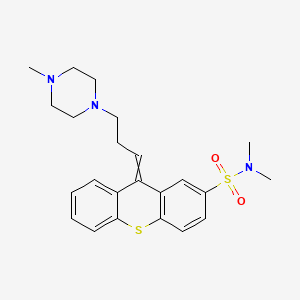

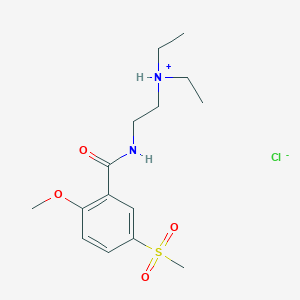

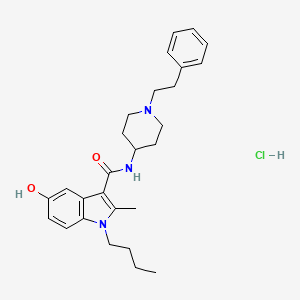

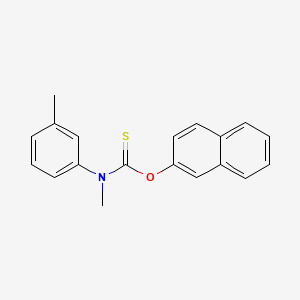

This compound has a molecular formula of C19H17NOS, an average mass of 307.409 Da, and a monoisotopic mass of 307.103088 Da .Chemical Reactions Analysis

This compound’s degradation behavior was evaluated through acid and alkali hydrolysis, oxidation, photo degradation, and thermal degradation studies .Physical And Chemical Properties Analysis

This compound is soluble in chloroform, acetone, and sparingly soluble in ethanol and methanol .Scientific Research Applications

Antifungal Efficacy

Tolnaftate, a pharmacologically inert new fungicide, has shown high effectiveness in treating a variety of superficial fungus infections. It is particularly effective against common pathogenic fungi, being both nonirritating and nonsensitizing (Alban, 1965). Additionally, this compound is widely used to control superficial fungal infections in humans and animals. A study indicated that this compound could change the morphology of Aspergillus parasiticus and inhibit aflatoxin formation, demonstrating its potency against different fungal pathogens (Khan, Maggon, & Venkitasubramanian, 1978).

Pharmacological Properties

This compound exhibits pharmacological properties that inhibit sterol biosynthesis, leading to the accumulation of squalene and ergosterol deficiency in fungal cell walls. This results in increased membrane permeability, cellular disruption, and eventual cell death. Such properties underscore its effectiveness as an antifungal agent (Dash, 1967). Further, this compound was compared with allylamine antifungal compounds, confirming its action against squalene epoxidation in dermatophytes (Barrett-Bee, Lane, & Turner, 1986).

Drug Formulation and Delivery

Research has focused on enhancing this compound's delivery for treating specific conditions like tinea pedis via provesicular gel systems. These systems aim to increase drug release and penetration through infected skin layers (AbouSamra & Salama, 2017). Additionally, this compound-loaded liposomes have been developed to provide sustained drug delivery across intact skin, thereby improving bioavailability (John, 2016).

Analytical Methods

Various analytical methods have been developed for this compound quantification in different formulations. For instance, a UV spectrophotometric method has been validated for its estimation in organic solvents, highlighting the importance of precise analytical techniques in this compound research (Bhoyar, Giri, Alexander, Tripathi, & Ajazuddin, 2012).

Mechanism of Action

Target of Action

Tolnaftate is a synthetic thiocarbamate used as an over-the-counter anti-fungal agent . The primary target of this compound is the enzyme squalene epoxidase . This enzyme plays a crucial role in the biosynthetic pathway of ergosterol, a key component of the fungal cell membrane .

Mode of Action

This compound acts as a reversible and noncompetitive inhibitor of fungal squalene epoxidase . By inhibiting this enzyme, this compound prevents the conversion of squalene to ergosterol . This leads to an accumulation of squalene and a deficiency of ergosterol . It has also been reported to distort the hyphae and stunt mycelial growth in susceptible organisms .

Biochemical Pathways

The inhibition of squalene epoxidase by this compound disrupts the ergosterol biosynthesis pathway . Ergosterol is a major component of the fungal cell membrane, and its deficiency can lead to abnormal fungal cell growth and function . This disruption of the ergosterol biosynthesis pathway is the primary biochemical effect of this compound.

Pharmacokinetics

It is known that the onset of action of this compound is between24 to 72 hours . As a topical agent, this compound is applied directly to the site of infection, which may enhance its bioavailability and effectiveness .

Result of Action

The result of this compound’s action is the effective treatment of various fungal skin infections. By disrupting the ergosterol biosynthesis pathway, this compound inhibits the growth and reproduction of fungal cells, leading to the resolution of the infection . It is used to treat conditions such as athlete’s foot, jock itch, and ringworm .

Safety and Hazards

Tolnaftate may cause skin irritation, serious eye irritation, and respiratory irritation. It is also very toxic to aquatic life with long-lasting effects . It should be protected from light and heat, and its thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .

Future Directions

Tolnaftate is currently used to treat various skin infections caused by fungi. Future directions could include the development of new formulations for improved topical drug delivery . It is also suggested that allylamines, which are more expensive but slightly more effective than azoles, could be reserved for cases that do not respond to initial treatment with azoles or undecenoic acid .

properties

IUPAC Name |

O-naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSNMLFNXJSCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS | |

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042477 | |

| Record name | Tolnaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Solid | |

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolnaftate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolnaftate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00525 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Tolnaftate is a topical fungicide. Though its exact mechanism unknown, it is believed to prevent ergosterol biosynthesis by inhibiting squalene epoxidase. It has also been reported to distort the hyphae and to stunt mycelial growth in susceptible organisms. | |

| Record name | Tolnaftate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00525 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

2398-96-1 | |

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Naphthyl N-methyl-N-(3-tolyl)thiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolnaftate [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolnaftate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00525 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tolnaftate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tolnaftate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolnaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolnaftate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLNAFTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06KB629TKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolnaftate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230.9 to 232.7 °F (NTP, 1992), 111 °C | |

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolnaftate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00525 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolnaftate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Tolnaftate against fungi?

A1: this compound primarily works by inhibiting squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. [] This inhibition leads to the accumulation of squalene and a decrease in ergosterol, a vital component of the fungal cell membrane. [, ]

Q2: How does the disruption of ergosterol biosynthesis affect fungal cells?

A2: Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane. Disrupting its biosynthesis compromises membrane structure and function, ultimately leading to fungal cell death. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C19H17NOS and a molecular weight of 307.41 g/mol. [, ]

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, studies have utilized UV-Vis spectrophotometry, Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound and its degradation products. [, , ]

Q5: What are the common formulations of this compound available in the market?

A5: this compound is commercially available in various formulations, including powders, creams, ointments, gels, solutions, and sprays. [, , ]

Q6: Has research explored alternative delivery systems for this compound?

A6: Yes, research has investigated several alternative delivery systems for this compound to potentially improve its efficacy and patient compliance. These include:

- Microemulsions: These systems offer enhanced solubility and potentially improved permeation through the skin. []

- Proniosomes: These dry formulations can be rehydrated to form niosomes, aiming to increase the duration of action and reduce systemic absorption. []

- Glycerosomes: These carriers aim to enhance dermal and transdermal drug delivery. []

- Liquid Crystalline Systems: These systems enhance the diffusion of poorly water-soluble drugs like this compound through the skin. []

- Microsponges: These systems increase drug concentration on the skin's surface, promoting localized action. []

- Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These carriers provide controlled release profiles and improve drug stability. [, , , ]

- Nanoemulgels: These formulations combine the advantages of nanoemulsions and gels, offering enhanced drug loading and sustained release. []

Q7: Are there any stability concerns associated with this compound formulations?

A7: this compound's stability can be influenced by factors like temperature, pH, and the presence of excipients. Research has focused on optimizing formulations to enhance its stability under various conditions. [, , ]

Q8: Does modifying the structure of this compound affect its activity?

A8: While detailed SAR studies on this compound are limited in the provided research, it is known that its antifungal activity is linked to the thiocarbamate moiety. [, ] Modifications to this structure could impact its interaction with squalene epoxidase and consequently affect its potency and selectivity.

Q9: What is known about the absorption of this compound after topical application?

A9: this compound exhibits limited percutaneous absorption after topical application. [, ] This characteristic is generally desirable for a topical antifungal agent, as it minimizes systemic exposure and potential side effects.

Q10: Has the efficacy of this compound been tested in animal models?

A10: Yes, studies have employed guinea pig models of tinea pedis (athlete's foot) to evaluate the in vivo efficacy of this compound formulations. [, ] These studies have demonstrated the therapeutic potential of this compound in managing dermatophytosis.

Q11: What about clinical trials in humans?

A11: Clinical trials have shown that this compound is effective in treating various dermatophytoses, including tinea pedis, tinea cruris (jock itch), and tinea corporis (ringworm), caused by susceptible fungi like Trichophyton, Microsporum, and Epidermophyton species. [, , ]

Q12: Is this compound effective against all types of fungi?

A12: No, this compound's spectrum of activity is primarily limited to dermatophytes. It is generally ineffective against yeasts like Candida albicans and has shown limited effectiveness against certain molds. [, , , ]

Q13: Can fungi develop resistance to this compound?

A13: While this compound resistance is relatively uncommon, studies suggest that Trichophyton mentagrophytes, a common dermatophyte, can develop resistance to this compound, though it is not a rapid process. [] The emergence of resistance may involve alterations in the target enzyme, squalene epoxidase, or mechanisms that reduce drug penetration.

Q14: What analytical techniques are commonly used to quantify this compound?

A14: Several analytical techniques are employed for quantifying this compound, including:

- High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, PDA): This technique offers high sensitivity and selectivity for this compound analysis. [, , , , ]

- High-Performance Thin-Layer Chromatography (HPTLC): This technique is a simpler and more cost-effective alternative for this compound analysis. [, , ]

- UV-Vis Spectrophotometry: This method provides a simple and rapid approach for this compound quantification in pharmaceutical formulations. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.